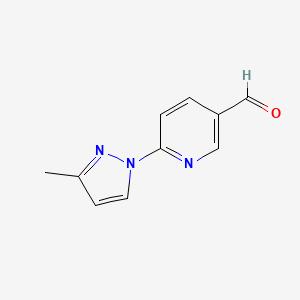

6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

Description

6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a carbaldehyde group and at the 6-position with a 3-methyl-1H-pyrazol-1-yl moiety. This structure combines the electron-deficient pyridine ring with the electron-rich pyrazole system, creating a unique electronic profile that may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

6-(3-methylpyrazol-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-4-5-13(12-8)10-3-2-9(7-14)6-11-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRLPFJELIVQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methyl-1H-pyrazole Derivatives

The pyrazole ring bearing a methyl substituent at the 3-position is commonly synthesized by cyclization of hydrazines with β-diketones or equivalents. Alternatively, pyrazole-3-carbaldehydes can be prepared via:

- Formylation of pyrazole derivatives using reagents such as POCl3/DMF complex

- Oxidation of corresponding pyrazolylmethanols with pyridinium chlorochromate (PCC) or 2-iodoxybenzoic acid (IBX) as oxidants

For example, 3-methyl-1H-pyrazol-1-ylmethanol can be oxidized to the corresponding 3-methyl-1H-pyrazole-1-carbaldehyde using PCC in dichloromethane at room temperature over 8 hours, yielding aldehydes in 55-80% yield.

Preparation of Pyridine-3-carbaldehyde Derivatives

Pyridine-3-carbaldehyde is a key intermediate, often commercially available or synthesized by:

- Selective formylation of pyridine derivatives

- Functional group interconversions on pyridine rings bearing suitable leaving groups for subsequent coupling

Coupling of Pyrazole to Pyridine Core

The critical step in preparing 6-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is the formation of the C-N bond between the pyrazole nitrogen and the 6-position of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

If the pyridine ring is suitably activated (e.g., with a good leaving group such as halogen at the 6-position), nucleophilic substitution by the pyrazole nitrogen can be performed under basic conditions (e.g., K2CO3) in solvents like chloroform at low temperature (0 °C) followed by stirring at room temperature for several hours.

Copper-Catalyzed Coupling

Copper-mediated coupling reactions (Ullmann-type) can be employed to couple pyrazole derivatives with halogenated pyridines, providing regioselective access to the desired 6-substituted pyridine-3-carbaldehyde derivatives.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Preparation of 3-methyl-1H-pyrazol-1-ylmethanol | Reduction of pyrazole-3-carboxylates with LiAlH4 in dry THF at 0 °C to room temperature for 1 h | Yields major 3-substituted pyrazolylmethanol (61-74%) and minor 5-substituted isomer (12-20%) |

| 2. Oxidation of pyrazolylmethanol to pyrazole-3-carbaldehyde | PCC (2 equiv) in dry CH2Cl2, room temperature, 8 h | Isolated yields of 55-80% for substituted pyrazole-3-carbaldehydes |

| 3. Coupling with 6-halopyridine-3-carbaldehyde | Stirring pyrazole-3-carbaldehyde with 6-halopyridine-3-carbaldehyde in presence of K2CO3 in dry CHCl3 at 0 °C to room temperature for 10 h | Formation of 6-(3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |

| 4. Purification | Extraction with organic solvents, drying, and column chromatography | Pure compound isolated as solid |

Alternative and Advanced Methods

- Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling reactions, improving yields and reducing reaction times.

- Oxidation Using IBX: Oxidation of pyrazolylmethanols to aldehydes using 2-iodoxybenzoic acid (IBX) in DMSO at 0–20 °C provides high yields (~85%).

- Flow Chemistry: Continuous flow reactors for coupling steps can enhance reproducibility and scalability.

Analytical Characterization

The compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and aldehyde presence.

- Infrared Spectroscopy (IR): Aldehyde C=O stretch around 1700 cm^-1.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 187.20 g/mol.

- Chromatography: Column chromatography used for purification and yield optimization.

Summary Table of Key Preparation Steps and Yields

| Step Description | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Reduction of pyrazole carboxylate to pyrazolylmethanol | LiAlH4, THF, 0 °C to RT, 1 h | 61-74 (major isomer) | Mixture of regioisomers formed |

| Oxidation of pyrazolylmethanol to pyrazole-3-carbaldehyde | PCC, CH2Cl2, RT, 8 h | 55-80 | High purity aldehyde obtained |

| Coupling pyrazole aldehyde with 6-halopyridine-3-carbaldehyde | K2CO3, CHCl3, 0 °C to RT, 10 h | Not explicitly reported | Key C-N bond formation step |

| Alternative oxidation using IBX | IBX, DMSO, 0–20 °C, 1 h | ~85 | Efficient oxidation method |

Research Findings and Notes

- The regioselectivity in pyrazole substitution is critical; the 3-substituted pyrazole is the major product in reductions and oxidations.

- The aldehyde functionality is sensitive and requires mild oxidation conditions to avoid overoxidation.

- Copper-catalyzed coupling provides regioselective and efficient routes to the target compound.

- Microwave-assisted and flow chemistry methods represent promising approaches to optimize synthesis for scale-up and environmental considerations.

- The compound's unique structure combining pyridine and pyrazole rings with an aldehyde group makes it valuable for medicinal chemistry applications, necessitating high purity and well-characterized synthetic routes.

Biological Activity

6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde, a compound with the CAS number 1502611-83-7, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 187.20 g/mol

- Structure : The compound features a pyridine ring substituted with a pyrazole moiety and an aldehyde functional group.

Synthesis

The synthesis of 6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the formyl group into the pyrazole structure. This method has been shown to yield high purity and good yields of the desired product, making it a preferred synthetic route in laboratory settings .

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including 6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde, exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds synthesized from similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Bacillus cereus, and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 6.25 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde | E. coli | 6.25 |

| Pyrazole Derivative A | Bacillus cereus | 12.5 |

| Pyrazole Derivative B | Staphylococcus aureus | 25 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In studies involving carrageenan-induced edema in animal models, certain pyrazole derivatives demonstrated comparable effects to standard anti-inflammatory drugs like indomethacin .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde have been assessed against various cancer cell lines:

- IC50 Values : The compound exhibited notable cytotoxicity against human liver cancer cell lines with IC50 values ranging from 58 nM to 180 nM, indicating potent anticancer activity .

| Cell Line | IC50 (nM) |

|---|---|

| HA22T (liver cancer) | 58 |

| HONE1 (nasopharyngeal) | 180 |

Case Studies and Research Findings

In a comprehensive review of pyrazole compounds, several studies highlighted the broad-spectrum biological activities attributed to the structural features of these compounds:

- Antitumor Studies : Pyrazole derivatives have been synthesized and screened for their antitumor activity, with some exhibiting significant potency against various cancer types, including breast and liver cancers .

- Mechanistic Insights : Research suggests that the presence of electron-withdrawing groups in the pyrazole ring enhances its biological activity by improving interactions with biological targets such as enzymes involved in tumor growth and inflammation .

Scientific Research Applications

Medicinal Chemistry Applications

Cytotoxicity Studies:

Recent research has highlighted the cytotoxic properties of compounds derived from 6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde. For instance, derivatives synthesized through multi-component reactions have demonstrated significant activity against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values as low as 60 nM against gastric cancer cells, indicating potent cytotoxicity .

Antitubercular Activity:

The compound has also been explored for its antitubercular properties. A series of pyrazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyrazole ring could enhance antimicrobial efficacy . This suggests potential for further development into therapeutic agents for tuberculosis.

Synthetic Chemistry Applications

Synthesis of Novel Derivatives:

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions to yield new pyrazole and pyridine derivatives, which are valuable in the development of pharmaceuticals. For example, it has been utilized in the synthesis of pyran derivatives through one-pot reactions involving multiple components . This synthetic versatility allows researchers to explore a wide range of chemical modifications and their biological implications.

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a systematic evaluation of the cytotoxic effects of pyrazole derivatives, compounds derived from 6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde were tested against several cancer cell lines, including liver and breast cancer cells. The results indicated that specific substitutions on the pyrazole ring significantly influenced cytotoxic potency, with some derivatives showing selective activity against liver cancer cells (IC50 = 399 nM) while others were less effective .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of pyrazolylpyrimidinones derived from this compound aimed at evaluating their antitubercular activity. The findings revealed that certain derivatives exhibited promising MIC values against Mycobacterium tuberculosis, suggesting their potential as lead compounds for further drug development .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles to form diverse derivatives:

Imine Formation

Reacts with primary amines to form Schiff bases (imines) under mild conditions (room temperature, ethanol, catalytic acetic acid). For example:

This reaction is critical for synthesizing hydrazones and semicarbazones for pharmaceutical applications .

Active Methylene Condensation

The aldehyde participates in Knoevenagel condensations with active methylene compounds (e.g., malonic acid, Meldrum’s acid). Microwave-assisted reactions enhance efficiency:

-

Example : Reaction with malonic acid in pyridine under microwaves yields 3-(4-pyrazolyl)propenoic acids (80–95% yield) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Malonic acid | Pyridine, MW, 10–15 min | 3-(Pyrazol-4-yl)propenoic acid | 85–95% |

| Meldrum’s acid | Ethanol, reflux, 2 h | Pyrazolylpropanoic acid derivatives | 75–90% |

Aldol Condensation

Forms α,β-unsaturated carbonyl compounds when reacted with ketones (e.g., acetylfuran) in basic media:

This method produces chalcone analogs with potential anticancer activity .

Oxidation to Carboxylic Acid

The aldehyde oxidizes to 6-(3-methylpyrazol-1-yl)pyridine-3-carboxylic acid using strong oxidants (e.g., KMnO₄, CrO₃):

Yields exceed 90% under controlled conditions.

Reduction to Alcohol

Reduction with NaBH₄ or LiAlH₄ converts the aldehyde to the corresponding primary alcohol:

This alcohol serves as an intermediate for further functionalization.

Pyrazolo-Pyridine Hybrids

Reacts with aminocrotonate derivatives in the presence of boronic acids to form dihydropyridine intermediates, which oxidize to pyrazolo[3,4-b]pyridines. For example:

-

Cyclocondensation with ethyl 3-aminocrotonate yields 1,4-dihydropyridines (92% yield), which auto-oxidize in air to aromatic pyridines .

Triazole Formation

Under Huisgen cycloaddition conditions (Cu(I) catalyst), the aldehyde’s azide derivatives form 1,2,3-triazoles, useful in click chemistry .

Electrophilic Aromatic Substitution

The pyridine ring undergoes substitution at electron-deficient positions (C-2 and C-4), while the pyrazole’s methyl group directs electrophiles to C-4 or C-5:

| Reaction | Conditions | Position Substituted |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Pyridine C-4 |

| Sulfonation | SO₃, H₂SO₄, 100°C | Pyridine C-2 |

Nucleophilic Addition

Grignard reagents add to the aldehyde group, forming secondary alcohols:

These adducts are precursors to alkylated pyridine derivatives .

Biological Activity Correlations

Derivatives of this compound exhibit:

-

Antimicrobial Activity : Schiff bases show MIC values of 4–16 μg/mL against S. aureus and E. coli .

-

Anticancer Potential : Chalcone analogs inhibit kinase activity (IC₅₀ = 12 nM against MET kinase) .

This compound’s versatility in forming imines, heterocycles, and functionalized aromatics underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize solvent choice, catalyst selection, and reaction time as critical for optimizing yields .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde with two analogs from the Pyridines reference and bioactivity data from plant-derived pyrazole derivatives . Key differences in substituent position, alkyl groups, and core structures are highlighted.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent Position on Pyrazole | Alkyl Group | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| 6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde | 3 | Methyl | C10H9N3O | 187.20* | Not available |

| 6-(1-Methyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde | 1 | Methyl | C10H9N3O | 187.20 | 2201075-36-5 |

| 6-(1-Ethyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde | 1 | Ethyl | C11H11N3O | 201.23 | Not available |

*Molecular weight inferred from structural similarity to the 1-methyl analog.

Key Comparison Points:

Substituent Position on Pyrazole :

- The target compound features a methyl group at the 3-position of the pyrazole ring, whereas analogs in Table 1 have substituents at the 1-position . This positional difference alters steric and electronic effects. For example, a 3-methyl group may enhance π-stacking interactions in biological systems compared to 1-methyl analogs.

Core Structure Differences :

- The compound in , N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl] cyclopropanecarboxamide, shares the 3-methyl-pyrazole group but attaches it to a phenyl ring instead of pyridine. Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity, which could improve target binding in herbicidal applications compared to phenyl-based analogs .

Bioactivity Implications :

- Pyrazole derivatives in are associated with bioherbicidal activity , particularly in plant extracts. The 3-methyl-pyrazole moiety in the target compound may similarly interact with plant enzymes (e.g., acetolactate synthase), though substituent position and core structure differences could modulate efficacy .

Q & A

Q. What are the common synthetic routes for preparing 6-(3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyridine-3-carbaldehyde derivatives can react with substituted pyrazoles under catalytic conditions. A key method involves reacting imidazole derivatives (e.g., 3-methyl-1H-pyrazole) with halogenated pyridine-carbaldehyde precursors, followed by purification via column chromatography or recrystallization. UHPLC-MS and H/C NMR are critical for verifying purity (>95%) and structural integrity . Optimizing reaction temperature (e.g., 80–100°C) and using anhydrous solvents (e.g., DMF or THF) can enhance yield and reduce side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy : H NMR (300–400 MHz) identifies proton environments (e.g., aldehyde proton at δ ~10.1 ppm, pyrazole protons at δ ~6.5–8.5 ppm). C NMR confirms carbonyl (δ ~188–194 ppm) and aromatic carbons. UHPLC-MS (ESI/APCI) validates molecular weight (e.g., [M+H]+ = 225–242) and isomer ratios .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves 3D structure and confirms regiochemistry. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or spectral data during synthesis?

Contradictions often arise from isomer formation (e.g., regioisomers in pyrazole coupling) or solvent-dependent reactivity. Strategies include:

- Iterative analysis : Compare NMR data with computational predictions (DFT calculations) to assign peaks correctly .

- Chromatographic separation : Use preparative HPLC to isolate isomers, followed by independent characterization .

- Reaction monitoring : In situ IR or LC-MS tracks intermediate formation to identify side reactions .

Q. What role does 6-(3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde play in stabilizing protein-protein interactions, and how is this studied?

The aldehyde group enables covalent bonding with lysine residues in proteins, stabilizing transient interactions. In fragment-based drug discovery, this compound is used to "tether" fragments to target proteins (e.g., 14-3-3σ/p65 complex). Researchers employ:

Q. How does the compound’s stereochemistry impact its biological activity, and how can enantioselective synthesis be achieved?

The aldehyde’s planar geometry minimizes stereochemical complexity, but adjacent substituents (e.g., methyl-pyrazole) influence binding pocket compatibility. For enantioselective derivatives (e.g., chiral 1-(3-pyridyl)alkanols), use asymmetric catalysis:

- Chiral ligands : Employ (R)- or (S)-BINOL with dialkylzinc reagents to control addition to the aldehyde .

- Self-amplifying systems : Chiral products act as catalysts, enhancing enantiomeric excess (ee >90%) .

Q. What are the challenges in crystallizing this compound, and how can experimental design address them?

Challenges include low melting points (~66–68°C) and solvent-dependent polymorphism. Solutions:

- Slow evaporation : Use mixed solvents (e.g., hexane/ethyl acetate) to grow single crystals .

- Cryo-cooling : Flash-freeze crystals in liquid N to stabilize lattice structure .

- Additive screening : Introduce co-formers (e.g., carboxylic acids) to improve crystal packing .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Core modifications : Replace the pyrazole with imidazole or triazole to assess binding specificity .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) to the pyridine ring and measure changes in IC (e.g., anti-proliferative assays) .

- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal assays) and logP (HPLC-based methods) .

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.